![molecular formula C8H12N2O2 B102799 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione CAS No. 19230-34-3](/img/structure/B102799.png)
3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Molecular Geometry and Parameters
Research by Lunelli et al. (1996) explored the geometry and molecular parameters of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione and its isomer bis(dimethylamino)squaraine. The study used IR spectroscopy, XRD, and ab initio MO calculations to understand the structural differences between these compounds and their analogues. The findings indicated differences in planarity and stability between the two studied molecules, contributing to our understanding of their molecular configurations (Lunelli et al., 1996).
Solid-State Phase Transition
Destro (1997) discovered a reversible solid-solid phase transition in crystalline 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione at 147 K. This study, using single-crystal X-ray diffraction, revealed a transition from monoclinic to triclinic phase, enhancing the understanding of the material's properties under varying temperatures (Destro, 1997).
CH··O Interactions in Crystals
Gatti et al. (2002) investigated the CH··O contacts in the crystal of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (DMACB). Their research, utilizing topological analysis of experimental and theoretical densities, provided insights into the nature of these interactions in the crystal, crucial for understanding molecular interactions and stability (Gatti et al., 2002).
Molecular Dipole Moment Enhancement
May, Destro, and Gatti (2001) focused on the dipole moment of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione in crystal form. Their study revealed a significant enhancement of the molecular dipole moment upon crystallization, highlighting the role of intermolecular CH...O interactions in this process (May, Destro, & Gatti, 2001).
Synthesis and Reactivity Studies
Other studies focused on synthesis and reactivity, like the work of Liebeskind et al. (1993) on 4,4'-Bi(cyclobutene-1,2-diones) and Zhao, Allen, and Tidwell (1993) on the preparation and reactivity of silyl-substituted bisketenes involving derivatives of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione. These studies contribute to the understanding of synthetic routes and reactivity profiles of related compounds (Liebeskind et al., 1993); (Zhao, Allen, & Tidwell, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-bis(dimethylamino)cyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9(2)5-6(10(3)4)8(12)7(5)11/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTBXBIFEDMTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344542 | |
Record name | 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione | |
CAS RN |
19230-34-3 | |
Record name | 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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